molecular formula C17H19NO4S B4411868 3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide CAS No. 51942-38-2

3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide

Cat. No. B4411868
CAS RN: 51942-38-2
M. Wt: 333.4 g/mol
InChI Key: VRAYVRCIBZCRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and is structurally similar to other compounds such as mescaline and MDMA. The synthesis and characterization of this compound have been extensively studied, and its mechanism of action and physiological effects have been investigated. In

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, this compound may modulate the activity of serotonin in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in scientific research. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide in lab experiments include its potential therapeutic applications and its ability to modulate serotonin receptors in the brain. However, there are also limitations to using this compound. It is structurally similar to other compounds such as mescaline and MDMA, which may make it difficult to differentiate its effects from those of other compounds. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for depression and anxiety disorders. Another direction is to study its effects on other serotonin receptors and their subtypes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, more studies are needed to evaluate the safety and toxicity of this compound.

Scientific Research Applications

The potential therapeutic applications of 3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide have been investigated in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a treatment for depression and anxiety disorders. In addition, this compound has been investigated for its potential use as a probe for studying serotonin receptors in the brain.

properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methylsulfanylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-20-13-9-11(10-14(21-2)16(13)22-3)17(19)18-12-7-5-6-8-15(12)23-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRAYVRCIBZCRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307935
Record name 3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51942-38-2
Record name NSC196874
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4,5-Trimethoxy-N-[2-(methylsulfanyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide
Reactant of Route 5
Reactant of Route 5
3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide
Reactant of Route 6
Reactant of Route 6
3,4,5-trimethoxy-N-[2-(methylthio)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.